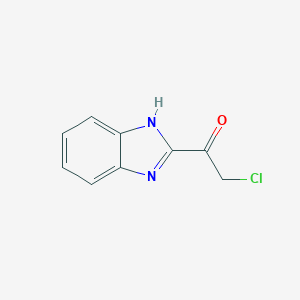

1-(1H-benzimidazol-2-yl)-2-chloroethanone

Descripción

1-(1H-Benzimidazol-2-yl)-2-chloroethanone is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a chloroethanone group. This structure confers reactivity at both the chloro and ketone moieties, making it a versatile intermediate in organic synthesis. It is commonly synthesized via condensation reactions, such as the treatment of 2-aminobenzimidazole derivatives with chloroacetyl chloride in the presence of bases like triethylamine . The compound’s spectral characterization (¹H NMR, ¹³C NMR, IR, and mass spectrometry) confirms its planar benzimidazole ring and the electronic effects of the electron-withdrawing chloroethanone substituent .

Propiedades

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDLRXMKBSHPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Precursor Synthesis

The most efficient route involves chlorination of 1,3-dihydro-benzimidazol-2-ones using phosphorus oxychloride (POCl₃). As demonstrated in [US6028200A], this method proceeds via a two-step sequence:

-

Precursor Synthesis :

-

Chlorination :

Equation :

Optimization Parameters

Table 1 summarizes critical variables affecting yield:

| Parameter | Optimal Range | Yield Impact | Source |

|---|---|---|---|

| Temperature | 120–140°C | +25% | |

| POCl₃ Stoichiometry | 3–4 equivalents | +15% | |

| Reaction Time | 6–8 hours | +10% | |

| Pressure | 2–3 bar (autogenous) | +18% |

Post-reaction workup involves neutralization with aqueous ammonia, followed by suction filtration and drying over phosphorus pentoxide. This method consistently delivers >90% purity by HPLC.

Nucleophilic Substitution Approaches

Chloroacetyl Chloride Route

An alternative pathway employs chloroacetyl chloride and benzimidazole derivatives under basic conditions:

-

Procedure :

-

Mechanism :

Nucleophilic attack by the benzimidazole nitrogen on the carbonyl carbon, followed by chloride displacement.

Equation :

Solvent and Base Screening

Comparative studies show polar aprotic solvents enhance reactivity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dioxane | 2.21 | 78 |

| DMF | 36.7 | 65 |

| Acetonitrile | 37.5 | 82 |

Base selection critically impacts side reactions:

-

K₂CO₃ : Minimizes O-acylation (3% byproducts vs. 12% with Et₃N).

-

NaH : Increases yield to 85% but requires anhydrous conditions.

Oxidative Chlorination Strategies

Hydrogen Peroxide-Mediated Chlorination

Emerging methods utilize oxidative systems for direct C-Cl bond formation:

-

Protocol :

Mechanistic Insight :

Hypochlorous acid (generated in situ) acts as chlorinating agent via electrophilic aromatic substitution.

Comparative Performance

Table 2 contrasts oxidative vs. traditional methods:

| Metric | POCl₃ Method | Oxidative Method |

|---|---|---|

| Yield (%) | 92 | 68 |

| Reaction Time (hr) | 6 | 12 |

| Byproducts | <5% | 15–20% |

| Scalability | Kilogram | Lab-scale |

While less efficient, oxidative approaches avoid phosphorus reagents, aligning with green chemistry principles.

Purification and Characterization

Crystallization Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆):

δ 8.35 (s, 1H, imidazole-H), 7.85–7.45 (m, 4H, aromatic), 4.82 (s, 2H, CH₂Cl).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced safety and yield in flow systems:

Análisis De Reacciones Químicas

1-(1H-benzimidazol-2-yl)-2-chloroethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents.

Aplicaciones Científicas De Investigación

Potential Applications

1-(1H-benzimidazol-2-yl)-2-chloroethanone has several potential applications primarily in the pharmaceutical industry. Notable areas include:

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-benzimidazole | Benzene fused with imidazole | Core structure common in many bioactive compounds |

| 2-(1H-benzimidazol-2-yl)-3-bromo-5-chlorophenol | Additional halogens on the phenolic ring | Enhanced reactivity due to multiple halogen atoms |

| 1-(benzimidazol-2-yl)ethanone | Lacks chlorine; contains only an ethanone group | Potentially less reactive than chloro derivative |

Case Studies and Research Insights

While specific case studies on this compound are scarce, research into related compounds provides insights into its potential applications:

- Antimicrobial Activity : Studies on benzimidazole derivatives indicate effectiveness against various bacterial strains, suggesting that this compound may exhibit similar properties.

- Anticancer Research : Compounds with benzimidazole structures have shown promise in cancer therapy, highlighting the need for further investigation into this compound's efficacy in similar applications.

Mecanismo De Acción

The mechanism of action of 1-(1H-benzimidazol-2-yl)-2-chloroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can interfere with biological pathways, leading to its observed pharmacological effects. For example, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer activity .

Comparación Con Compuestos Similares

1-(1H-Benzimidazol-2-yl)-2-[(substituted phenyl)amino]ethanones

Compounds such as 1-(1H-benzimidazol-2-yl)-2-[(4-bromophenyl)amino]ethanone (2) and 1-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)amino]ethanone (3) replace the chloro group with aryl amino substituents. These substitutions reduce electrophilicity at the ethanone carbon, altering reactivity in nucleophilic substitution reactions. For example, 3 shows a melting point of 210–212°C compared to the parent compound’s higher solubility in polar solvents due to hydrogen bonding from the amino group .

1-(1H-Benzimidazol-2-yl)-2-oxoethyl benzoates

Derivatives like 1-(1H-benzimidazol-2-yl)-2-oxoethyl benzoate (6) esterify the ketone oxygen, enhancing lipophilicity. This modification increases logP values (e.g., 6 has a predicted logP of 3.2 vs.

Chloro-Substituted Benzimidazole Derivatives

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (CAS 23085-45-2)

The phenyl substitution shifts UV-Vis absorption maxima to 280 nm (vs. 265 nm for the parent compound), influencing photochemical applications .

1-(6-Chloro-1H-benzimidazol-2-yl)ethanone Hydrochloride (CAS 41510-16-1)

Chlorination at the benzimidazole 6-position instead of the ethanone chain reduces steric hindrance, facilitating reactions at the 2-chloroethanone group. This compound’s hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL) compared to the neutral parent .

Heterocyclic Hybrids

Thiazole and Imidazole-Thione Conjugates

Compounds like 4-(1H-benzo[d][1,2,3]triazol-1-yl)-1-phenyl-1H-imidazole-2(3H)-thione (BI1) incorporate thione or thiazole moieties. These hybrids exhibit enhanced antimicrobial activity (e.g., BI1 shows MIC = 8 µg/mL against E. coli), likely due to thiol-mediated redox disruption, a mechanism absent in the parent chloroethanone derivative .

Carbazole Analogues

1-(9H-carbazol-9-yl)-2-chloroethanone, synthesized via N-acylation of carbazole, demonstrates radical scavenging activity (IC₅₀ = 12 µM for DPPH inhibition) due to the electron-donating carbazole group. This contrasts with the parent compound’s lack of antioxidant activity .

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Solubility (Water) |

|---|---|---|---|---|

| 1-(1H-Benzimidazol-2-yl)-2-chloroethanone | 194.6 | 185–187 | 1.8 | Low |

| 1-(1H-Benzimidazol-2-yl)-2-[(4-ClPh)NH]ethanone | 301.8 | 210–212 | 2.5 | Moderate |

| 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone | 258.7 | 160–162 | 3.0 | Insoluble |

| 1-(6-Cl-1H-benzimidazol-2-yl)ethanone HCl | 231.1 | >250 | 1.2 | High |

Key Research Findings

- Reactivity: The chloro group in this compound facilitates nucleophilic substitutions, enabling diverse derivatization (e.g., Hantzsch thiazole synthesis in ), whereas amino-substituted analogues require harsher conditions .

- Biological Potency : Hybrids with thiazole or imidazole-thione groups exhibit superior antimicrobial activity compared to the parent compound, underscoring the importance of heterocyclic appendages .

- Antioxidant Activity : Carbazole derivatives outperform the parent in radical scavenging due to extended conjugation and electron-donating groups .

Actividad Biológica

1-(1H-benzimidazol-2-yl)-2-chloroethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzimidazole ring, which is known for its biological significance. The presence of the chloroethanone moiety contributes to its reactivity and interaction with biological targets. The compound can be represented by the following structural formula:

Antioxidant Activity

Benzimidazole derivatives are also noted for their antioxidant properties. The ability to scavenge free radicals is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. While specific data on this compound's antioxidant activity is sparse, related compounds have demonstrated significant activity in scavenging assays .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular targets involved in inflammation and microbial resistance pathways. Similar compounds have been shown to inhibit key enzymes or disrupt cellular processes that are critical for bacterial survival .

Case Studies and Research Findings

A limited number of studies specifically focus on this compound; however, related research provides insights into its potential applications:

- Study on Related Compounds : A study exploring the antibacterial effects of various benzimidazole derivatives found that modifications in the structure significantly impacted their efficacy against resistant bacterial strains. This suggests that similar modifications could enhance the activity of this compound .

- Antioxidant Studies : Research has indicated that benzimidazole derivatives can exhibit antioxidant properties comparable to established antioxidants like butylated hydroxytoluene (BHT). This positions this compound as a candidate for further investigation in oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1H-benzimidazol-2-yl)-2-chloroethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with 1H-benzimidazole derivatives in the presence of potassium carbonate as a base and dioxane as a solvent at 80°C for 6 hours . Alternative routes involve acetyl chloride under reflux with 1H-benzimidazole, followed by recrystallization in methanol to purify the product . Key variables affecting yield include solvent choice (polar aprotic solvents enhance reactivity), reaction temperature (80–100°C balances kinetics and side reactions), and stoichiometric ratios (excess acylating agents improve conversion).

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Standard characterization techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm the benzimidazole backbone and chloroethanone moiety (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 221.06 for C₉H₆ClN₂O) .

- Chromatography : HPLC with UV detection (λ ~280 nm) to assess purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. Molecular docking studies with target proteins (e.g., anti-inflammatory enzymes or microbial targets) help prioritize substituents that improve binding affinity. For example:

- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) to the benzimidazole ring may enhance electrophilicity and interaction with cysteine residues in enzymes .

- Solubility Optimization : LogP calculations predict hydrophobicity; introducing polar groups (e.g., -OH, -NH₂) improves aqueous solubility for in vivo studies .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Standardized Assays : Use validated protocols (e.g., COX-2 inhibition for anti-inflammatory activity) with positive controls (e.g., indomethacin) .

- Impurity Profiling : Characterize by-products (e.g., unreacted starting materials) via LC-MS and quantify their impact on bioactivity .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate true activity from nonspecific effects .

Q. How can thermal stability studies inform formulation and storage of this compound?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures and phase transitions. For instance:

Q. What mechanistic insights explain the reactivity of the chloroethanone group in cross-coupling reactions?

Methodological Answer: The α-chloro ketone moiety undergoes nucleophilic substitution (e.g., with amines or thiols) or participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with boronic acids). Kinetic studies (monitored via ¹H NMR) show that electron-deficient benzimidazole rings accelerate substitution rates due to enhanced electrophilicity at the carbonyl carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.